Bosentan - 157212-55-0

Bosentan

Catalog Number: EVT-316267
CAS Number: 157212-55-0
Molecular Formula: C27H31N5O7S
Molecular Weight: 569.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bosentan (RO 47–0203) is a non-peptide, mixed endothelin receptor antagonist. [, ] It acts as a competitive antagonist for both endothelin A (ETA) and endothelin B (ETB) receptors. [, ] Bosentan is significant in scientific research for its role in investigating the endothelin system and its involvement in various physiological and pathological processes. [, , , ]

Future Directions
  • Combination Therapies: Investigating the efficacy and safety of Bosentan in combination with other emerging therapies for PAH and other endothelin-related conditions holds promise for improved treatment outcomes. [, , , ]
  • Drug Delivery Systems: Developing novel drug delivery systems for Bosentan, such as nanosuspensions, could enhance its solubility, dissolution rate, and potentially its bioavailability. [] This could lead to improved therapeutic efficacy and patient compliance.
Source and Classification

Bosentan hydrate is classified as an endothelin receptor antagonist that selectively inhibits both endothelin-1 receptors (ETA) and endothelin-2 receptors (ETB). It is derived from bosentan, a compound synthesized for its vasodilatory properties. The chemical formula for bosentan hydrate is C27H31N5O7SC_{27}H_{31}N_{5}O_{7}S with a molecular weight of approximately 551.64 g/mol . The hydrate form typically indicates the presence of water molecules associated with the bosentan structure, which can influence its solubility and bioavailability.

Synthesis Analysis

The synthesis of bosentan hydrate involves several steps that include the formation of bosentan from its precursors followed by hydration to yield the monohydrate form. A common method for synthesizing bosentan involves using potassium carbonate as a base in a solvent system comprising acetonitrile and water.

  1. Initial Reaction: Bosentan is synthesized through the reaction of specific precursors in the presence of potassium carbonate at elevated temperatures (70-90°C), typically around 80°C. The reaction mixture is quenched by adding water or a mixed solvent system.
  2. Isolation: After quenching, the mixture is acidified using concentrated hydrochloric acid to isolate bosentan, which is then recrystallized from polar solvents like ethyl acetate and acetone to achieve high purity levels (greater than 99%) .
  3. Hydration: The final step involves the hydration of pure bosentan using a solvent system that includes methanol and water to precipitate bosentan monohydrate. The yield from this process can exceed 80%, with high purity levels achieved through careful recrystallization techniques .
Molecular Structure Analysis

The molecular structure of bosentan hydrate consists of a complex arrangement that includes a sulfonamide group, two aromatic rings, and multiple functional groups that facilitate its interaction with endothelin receptors. The presence of water molecules in the hydrate form affects the crystalline structure and stability of the compound.

  • Crystallography: Bosentan hydrate generally forms as a white crystalline powder, indicating a well-defined crystalline structure that can be analyzed using techniques such as X-ray diffraction.
  • Polymorphism: Studies have shown that bosentan can exist in different polymorphic forms, which can influence its solubility and bioavailability .
Chemical Reactions Analysis

Bosentan undergoes various chemical reactions during its synthesis and application:

  1. Formation Reactions: The initial formation involves nucleophilic substitutions where different functional groups react under basic conditions to yield bosentan.
  2. Hydration Reaction: The hydration process involves the reversible addition of water to form bosentan monohydrate, which can be represented as:
    Bosentan+H2OBosentan Hydrate\text{Bosentan}+\text{H}_2\text{O}\rightleftharpoons \text{Bosentan Hydrate}
  3. Dehydration Studies: Research has explored the dehydration of bosentan hydrate to understand its stability and potential for repurposing in different formulations .
Mechanism of Action

Bosentan exerts its pharmacological effects by antagonizing endothelin receptors, specifically blocking the action of endothelin-1, a potent vasoconstrictor involved in various cardiovascular diseases.

  • Receptor Interaction: By binding to both ETA and ETB receptors, bosentan leads to vasodilation and reduced vascular resistance.
  • Physiological Effects: This mechanism results in decreased blood pressure in pulmonary arteries and improved exercise capacity in patients with pulmonary arterial hypertension.
Physical and Chemical Properties Analysis

The physical properties of bosentan hydrate include:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Bosentan hydrate has variable solubility in water depending on temperature and pH but generally shows improved solubility compared to its anhydrous form due to the presence of water molecules.
  • Stability: The stability under various environmental conditions (temperature, humidity) is crucial for its pharmaceutical application .
Applications

Bosentan hydrate has significant clinical applications:

  1. Pulmonary Arterial Hypertension Treatment: It is primarily used to manage pulmonary arterial hypertension by improving exercise capacity and delaying clinical worsening.
  2. Research Applications: Ongoing studies are investigating its potential repurposing for other conditions related to endothelial dysfunction.
  3. Formulation Development: Efforts are being made to enhance its bioavailability through novel delivery systems such as dry powder inhalations .
Introduction to Bosentan Hydrate

Chemical Identity and Nomenclature

Bosentan hydrate is the monohydrate form of bosentan, a sulfonamide-derived bipyrimidine compound with systematic chemical name 4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzenesulfonamide monohydrate. Its molecular formula is C27H31N5O7S·H2O, corresponding to a molecular weight of 569.63 g/mol [1] [8]. The anhydrous bosentan base (C27H29N5O6S) has a molecular weight of 551.62 g/mol, with the hydrate form exhibiting distinct crystallographic properties confirmed through X-ray diffraction studies [4] [7].

The compound features multiple functional groups: a tert-butyl-substituted benzenesulfonamide moiety linked to a methoxyphenoxy-substituted bipyrimidine framework, with a hydroxyethoxy spacer enabling structural flexibility. This arrangement facilitates dual endothelin receptor antagonism through specific molecular interactions [3] [6]. Key structural elements include:

  • Sulfonamide group (hydrogen bond acceptor)
  • Bipyrimidine system (π-π stacking interactions)
  • Ether linkages (conformational flexibility)
  • tert-Butyl group (hydrophobic anchoring)

Table 1: Chemical Identifiers of Bosentan Hydrate

IdentifierValue
CAS Registry Number157212-55-0
PubChem CID185462
IUPAC Name4-tert-Butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl]benzenesulfonamide monohydrate
Empirical FormulaC27H31N5O7S
AppearanceOff-white to light yellow crystalline powder
Melting Point114-118°C

Bosentan hydrate is marketed under several brand names globally, including Tracleer (Actelion Pharmaceuticals), Stayveer, and Safebo [2] [4]. Its hydrate form exhibits distinct physicochemical behavior compared to the anhydrous material, including altered dissolution kinetics and stability profiles that influence pharmaceutical formulation design [7] [9].

Historical Development and Pharmacological Significance

Bosentan emerged from rational drug design targeting the endothelin pathway, discovered through screening of sulfonamide derivatives at Hoffmann-La Roche in the early 1990s (coded as Ro 47-0203) [2] [5]. Its development represented a paradigm shift in pulmonary arterial hypertension management as the first orally active endothelin receptor antagonist. The monohydrate form was selected for pharmaceutical development due to superior crystallinity and stability compared to amorphous forms [7] [9].

The compound achieved pharmacological significance through its dual antagonism of endothelin-A (ETA) and endothelin-B (ETB) receptors, with 20-fold selectivity for ETA (Ki = 4.7 nM) over ETB (Ki = 95 nM) in human smooth muscle cells [3] [6]. This balanced profile proved clinically advantageous, as selective ETA antagonists demonstrated suboptimal efficacy in early trials. Mechanistically, bosentan disrupts endothelin-1 (ET-1) signaling—a potent vasoconstrictive and mitogenic peptide elevated 10-fold in pulmonary arterial hypertension patients [2] [5].

Table 2: Key Pharmacological Milestones in Bosentan Development

YearDevelopment PhaseSignificance
1997REACH-1 Trial (Phase III)Terminated early due to toxicity at high doses
2001FDA Approval (November)First oral endothelin antagonist for PAH (WHO Class III/IV)
2002EMA Approval (May)European Union market authorization
2007Digital Ulcer IndicationApproved for scleroderma-related digital ulcers
2015Patent ExpirationGeneric market entry initiated

The clinical validation of bosentan hydrate came through the landmark BREATHE-1 trial, which demonstrated significant improvement in six-minute walk distance (primary endpoint) and reduced clinical worsening in pulmonary arterial hypertension patients. By 2013, worldwide sales peaked at $1.57 billion, reflecting its transformative impact on pulmonary arterial hypertension management [2] [4]. Its introduction established endothelin receptor antagonism as a cornerstone therapeutic strategy, paving the way for second-generation agents like ambrisentan and macitentan [5].

Regulatory Status and Approved Indications

Bosentan hydrate holds global regulatory approval for two primary indications:

  • Pulmonary Arterial Hypertension (PAH): Treatment of World Health Organization (WHO) Functional Class III and IV symptoms to improve exercise capacity and reduce clinical worsening. Approved populations include idiopathic/heritable PAH, connective tissue disease-associated PAH, and congenital heart defect-related PAH [2] [4] [5].
  • Digital Ulcer Prevention: Reduction of new digital ulcers in patients with systemic scleroderma, addressing a debilitating vascular complication of this autoimmune disorder [2] [4].

Regulatory approvals span major jurisdictions:

  • United States: Initial Food and Drug Administration approval in November 2001, with Risk Evaluation and Mitigation Strategy (REMS) program implementation due to teratogenic risks and hepatic toxicity monitoring requirements [4] [5].
  • European Union: European Medicines Agency approval in May 2002, classified as prescription-only medication under Rx-only status [2] [4].
  • Australia: Therapeutic Goods Administration listing as Schedule 4 (prescription-only) with Category X pregnancy risk designation [2].

Beyond approved indications, clinical investigations have explored off-label applications:

  • Eisenmenger Syndrome: Phase III trials demonstrated improved exercise capacity and hemodynamics in this congenital heart complication [5].
  • Chronic Thromboembolic Pulmonary Hypertension: Meta-analyses suggest potential efficacy when surgery is contraindicated [5] [9].
  • Thromboangiitis Obliterans (Buerger Disease): Case series report ulcer healing and pain reduction in refractory cases [5].

The patent exclusivity period for bosentan hydrate expired starting in 2015, enabling global generic market entry. Current regulatory oversight maintains strict pregnancy prevention programs and monthly liver function monitoring due to the compound's induction of hepatic enzymes and potential embryotoxicity [2] [4] [5].

Properties

CAS Number

157212-55-0

Product Name

Bosentan hydrate

IUPAC Name

4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide;hydrate

Molecular Formula

C27H31N5O7S

Molecular Weight

569.6 g/mol

InChI

InChI=1S/C27H29N5O6S.H2O/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24;/h5-15,33H,16-17H2,1-4H3,(H,30,31,32);1H2

InChI Key

SXTRWVVIEPWAKM-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC.O

Synonyms

4-t-butyl-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl)benzenesulfonamide
bosentan
bosentan anhydrous
bosentan monohydrate
Ro 47 0203
Ro 47-0203
Ro 470203
Ro-47-0203
Traclee

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.